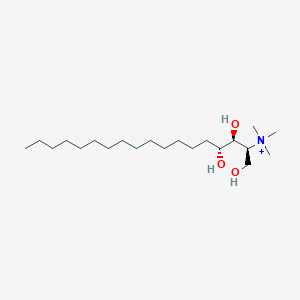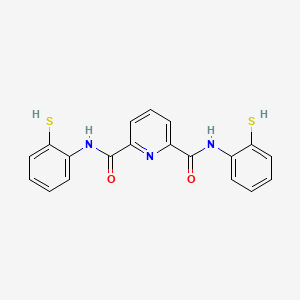
2,6-Pyridinedicarboxamide, N,N'-bis(2-mercaptophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is a compound known for its unique chemical structure and properties. It is an excellent tridentate ligand for transition metals such as copper and nickel
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- typically involves the condensation of pyridine-2,6-dicarboxylic acid with 2-mercaptophenylamine under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- has several scientific research applications:
Coordination Chemistry: It serves as a ligand for transition metals, forming stable complexes.
Catalysis: The metal complexes of this compound are used as catalysts in various organic transformations.
Material Science: It is used in the synthesis of new materials with unique properties, such as molecular turnstiles and helicates.
Biological Applications: The compound’s ability to form complexes with metals makes it useful in studying metalloenzyme active sites and developing synthetic ion transporters.
Mécanisme D'action
The mechanism of action of 2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- involves its ability to coordinate with metal ions through its tridentate ligand structure. This coordination can stabilize reactive species, facilitate electron transfer, and enhance catalytic activity . The molecular targets include transition metal ions, and the pathways involved are primarily related to coordination and electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Pyridinedicarboxamide: A simpler analog without the mercaptophenyl groups.
2,6-Pyridinedicarboxylic acid: The parent compound used in the synthesis of various derivatives.
2,6-Diaminopyridine: Another derivative with different functional groups.
Uniqueness
2,6-Pyridinedicarboxamide, N,N’-bis(2-mercaptophenyl)- is unique due to its dual thiol groups, which provide additional sites for coordination and reactivity. This makes it particularly useful in forming stable metal complexes and enhancing catalytic properties compared to its simpler analogs .
Propriétés
Numéro CAS |
223130-58-3 |
|---|---|
Formule moléculaire |
C19H15N3O2S2 |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-N,6-N-bis(2-sulfanylphenyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C19H15N3O2S2/c23-18(21-12-6-1-3-10-16(12)25)14-8-5-9-15(20-14)19(24)22-13-7-2-4-11-17(13)26/h1-11,25-26H,(H,21,23)(H,22,24) |
Clé InChI |
RUQQEQDCOYGHIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


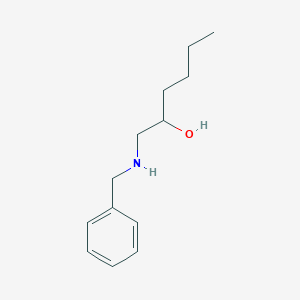


![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
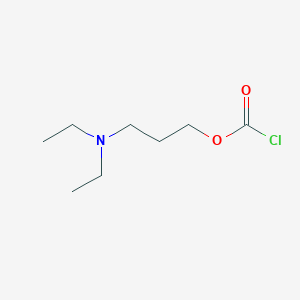
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)

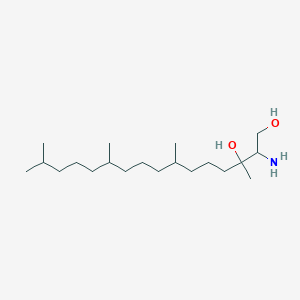
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
